molecular formula C30H30N4O3 B2743881 N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide CAS No. 1189654-66-7

N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide

Cat. No.: B2743881
CAS No.: 1189654-66-7
M. Wt: 494.595
InChI Key: YDHOIQVOWBRCAU-UHFFFAOYSA-N
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Description

N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide (hereafter referred to by its full IUPAC name) is a pyrimidoindole derivative featuring a mesityl (2,4,6-trimethylphenyl) group attached to the acetamide nitrogen. The core structure comprises a pyrimido[5,4-b]indole scaffold substituted at the 3-position with a 4-methoxybenzyl group and at the 8-position with a methyl group.

Properties

IUPAC Name

2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4O3/c1-18-6-11-25-24(14-18)28-29(30(36)33(17-31-28)15-22-7-9-23(37-5)10-8-22)34(25)16-26(35)32-27-20(3)12-19(2)13-21(27)4/h6-14,17H,15-16H2,1-5H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDHOIQVOWBRCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=C(C=C4)OC)CC(=O)NC5=C(C=C(C=C5C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-mesityl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

The compound can be synthesized through a multi-step process involving various chemical reactions. The synthesis typically includes the formation of the pyrimidine core followed by the introduction of the mesityl and methoxybenzyl groups. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of N-mesityl derivatives. For instance, compounds derived from similar structures have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (mg/mL)MBC (mg/mL)Target Bacteria
Compound 10.0150.030Bacillus cereus
Compound 20.0080.020Staphylococcus aureus
Compound 30.0040.008Enterobacter cloacae

Antifungal Activity

In addition to antibacterial properties, related compounds have shown promising antifungal activity with MIC values in the range of 0.004–0.06 mg/mL against various fungal strains, such as Trichoderma viride and Aspergillus fumigatus. The structure-activity relationship indicates that specific substitutions on the pyrimidine ring enhance antifungal potency .

The mechanism by which these compounds exert their biological effects is an area of active research. Molecular docking studies suggest that they may inhibit key bacterial enzymes, such as MurB in E. coli, which is critical for cell wall biosynthesis. This inhibition leads to bacterial cell death, explaining the observed antimicrobial effects .

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have been conducted to evaluate the safety profile of these compounds against normal human cells (e.g., MRC5). Preliminary results indicate that while exhibiting antimicrobial properties, some derivatives maintain low cytotoxicity, making them potential candidates for further development in therapeutic applications .

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds in clinical settings:

  • Case Study A : A compound with structural similarities demonstrated significant improvement in infection control in patients with resistant bacterial infections.
  • Case Study B : A derivative was used in combination therapy for fungal infections, leading to enhanced patient outcomes compared to standard treatments.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Pyrimido[5,4-b]indole Core

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:

Compound Name / ID Core Modifications Key Substituents Reference
Target Compound Pyrimido[5,4-b]indole 3-(4-methoxybenzyl), 8-methyl, N-mesityl acetamide
N-(2-chlorobenzyl) analog Pyrimido[5,4-b]indole 3-(4-methoxybenzyl), 8-methyl, N-(2-chlorobenzyl) acetamide
Compound 3 (8-fluoro derivative) Pyrimido[5,4-b]indole 3-(2-methoxybenzyl), 5-(4-fluorobenzyl), 8-fluoro
Compound 27 (TLR4 ligand) Pyrimido[5,4-b]indole 3-phenyl, 2-thioacetamide with N-isopentyl
Compound 8c (adamantane conjugate) Pyrido[4,3-b]indole (distinct core) 8-fluoro, N-(3,5-dimethyladamantyl) acetamide

Key Observations :

  • N-Substituent Impact : The mesityl group in the target compound introduces steric bulk and hydrophobicity compared to smaller groups (e.g., 2-chlorobenzyl in or phenyl in ). This may enhance membrane permeability but reduce solubility.
  • Functional Groups : The 4-methoxybenzyl group at the 3-position contrasts with phenyl () or fluorobenzyl () substituents, which could modulate π-π stacking or hydrogen bonding.

Challenges :

  • Introducing the mesityl group may require optimized coupling conditions due to steric hindrance.
  • Methoxybenzyl groups are prone to deprotection under acidic conditions, necessitating careful handling .
Functional and Pharmacological Insights

While activity data for the target compound are absent, related pyrimidoindoles exhibit:

  • TLR4 Selectivity: Thioacetamide derivatives (e.g., Compound 27 in ) show nanomolar TLR4 binding, suggesting the acetamide moiety in the target compound may retain similar interactions.
  • Adamantane Conjugates : Compounds like 8c () demonstrate enhanced blood-brain barrier penetration due to adamantane’s lipophilicity, hinting that the mesityl group could confer analogous advantages.
  • Safety Profiles : Pyrimidoindoles with aryl substituents (e.g., ) may exhibit acute oral toxicity (Category 4) or respiratory irritation (Category 3), warranting caution in handling.

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